Pent-4-yn-1-amine hydrochloride

Description

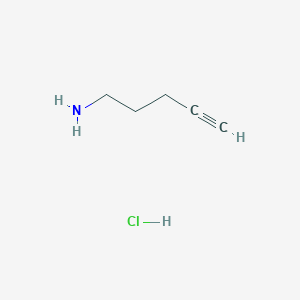

Pent-4-yn-1-amine hydrochloride is a chemical compound with the molecular formula C₅H₉N·HCl. It is also known by other names such as 4-Pentyn-1-amine hydrochloride and 5-Amino-1-pentyne hydrochloride . This compound is characterized by the presence of an amine group attached to a pentynyl chain, making it a versatile building block in organic synthesis.

Properties

IUPAC Name |

pent-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKFBGIRKUYQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70778249 | |

| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173987-24-1 | |

| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-4-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

- Starting Material : 5-Azidopent-1-yne (9.6 g, 0.088 mol) is dissolved in diethyl ether (80 mL).

- Reduction : Triphenylphosphine (25.2 g, 0.096 mol) is added in portions under stirring. The reaction releases nitrogen gas and is slightly exothermic.

- Acidification : Concentrated HCl (10 mL) is added dropwise after 14 hours, forming an aqueous layer of the amine hydrochloride.

- Purification : The product is decanted, washed with diethyl ether, and dried under reduced pressure to yield pent-4-yn-1-amine hydrochloride (2) as a pale yellow paste.

| Parameter | Value |

|---|---|

| Yield | 71% (7.8 g) |

| Purity | >90% |

| $$ ^1\text{H NMR} $$ | 1.83 (m, 2H), 2.28–2.35 (m, 3H), 3.07 (t, 2H) |

Isolation of Free Base

The free base (pent-4-yn-1-amine (3) ) is obtained by basifying the hydrochloride salt with NaOH and extracting with diethyl ether. However, the hydrochloride form is preferred due to stability concerns.

Alternative Derivative Synthesis

A modified route synthesizes N-((pent-4-yn-1-yl)oxy)benzamide ( 61 ), highlighting the versatility of the amine intermediate:

- Amination : 2-((but-4-yn-1-yl)oxy)isoindoline-1,3-dione reacts with hydrazine to form (pent-4-yn-1-yl)oxyamine ( 60 ).

- Benzoylation : 60 reacts with benzoyl chloride and K$$2$$CO$$3$$ in EtOAc-H$$_2$$O to yield 61 (64% yield).

Challenges and Optimizations

- Side Products : Prolonged reaction times during functionalization can lead to mono-aminated intermediates (e.g., 4 ), requiring column chromatography for separation.

- Catalyst Efficiency : Triphenylphosphine is critical for azide reduction, but residual triphenylphosphine oxide must be removed via filtration.

Analytical Validation

- NMR Confirmation : The $$ ^1\text{H NMR} $$ spectrum of the hydrochloride salt matches expected shifts for the alkyne and amine protons.

- Yield Variability : Reported yields range from 71% to 90%, depending on purification protocols.

Chemical Reactions Analysis

Pent-4-yn-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various saturated or unsaturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming a wide range of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions include amides, nitriles, and substituted amines .

Scientific Research Applications

Synthetic Chemistry

Pent-4-yn-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its terminal alkyne functionality allows for numerous reactions, including:

- Buchwald-Hartwig Coupling : This reaction involves the coupling of this compound with aryl halides to form substituted alkynes. A study demonstrated that when combined with 3,3′-dibromo-2,2′-bithiophene, it produced an N-alkynylated derivative with a yield of approximately 90% after optimization of reaction conditions .

| Reaction Type | Reactants | Product | Yield |

|---|---|---|---|

| Buchwald-Hartwig Coupling | Pent-4-yn-1-amine HCl + 3,3′-dibromo... | AlkyneDTP | ~90% |

Polymer Science

This compound is utilized in the synthesis of functionalized polymers through electropolymerization . The compound can be polymerized to form conductive films, which are valuable in electronic applications. The electropolymerization process allows for the incorporation of various functional groups via click chemistry , enhancing the material's properties.

Case Study: Electropolymerization

A recent study highlighted the synthesis of a new N-alkynylated DTP monomer from this compound, which was then subjected to electropolymerization. This resulted in the formation of polymeric films that exhibited improved conductivity and stability under various conditions .

Biological Research

In biological contexts, this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its reactive alkyne group can be utilized for bioorthogonal labeling , allowing for the selective tagging of biomolecules.

Example: Bioorthogonal Chemistry

The ability to engage in click reactions makes this compound suitable for creating conjugates with azide-containing biomolecules. This application is crucial for tracking and studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of pent-4-yn-1-amine hydrochloride involves its reactivity with various chemical species. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the triple bond provides a site for addition reactions. These interactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Pent-4-yn-1-amine hydrochloride can be compared with other similar compounds such as:

Propargylamine: Similar in structure but with a shorter carbon chain.

4-Pentyn-1-ol: Contains a hydroxyl group instead of an amine group.

3-Buten-1-amine: Features a double bond instead of a triple bond.

The uniqueness of this compound lies in its combination of an amine group and a terminal alkyne, which provides distinct reactivity and versatility in various chemical reactions .

Biological Activity

Pent-4-yn-1-amine hydrochloride is an organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Alkyne Formation : Utilizing starting materials like 5-chloropent-1-yne, followed by reaction with amines to yield the hydrochloride form.

- Copper-Catalyzed Cross-Coupling : This method involves coupling reactions that generate key intermediates necessary for further functionalization .

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of this compound. Its derivatives have shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, compounds derived from pent-4-yn-1-amine have been evaluated for their effectiveness against melanoma cells, demonstrating significant cytotoxicity .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of pent-4-yn-1 derivatives indicates that modifications to the alkyne moiety can enhance biological activity. For example, introducing various substituents on the nitrogen atom or altering the length of the carbon chain has been shown to affect binding affinity and selectivity toward specific biological targets .

Case Studies

Several case studies illustrate the compound's utility:

- Inhibition Studies : A study reported that pent-4-yn-1-amines effectively inhibited Grp94, a chaperone protein implicated in cancer progression. The binding affinity was significantly higher than that of traditional inhibitors, suggesting a novel mechanism of action .

- Polymerization Applications : this compound has been utilized in electropolymerization processes to create functionalized polymers with applications in biosensing and drug delivery systems .

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural characteristics and biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Pent-4-yn-1-amino hydrochloride | 173987-24-1 | 0.73 | Primary alkyne amine |

| But-3-yn-1-amino hydrochloride | 88211-50-1 | 0.73 | Shorter carbon chain |

| 3-Methylpent-1-yne amine hydrochloride | 108575-32-2 | 0.59 | Methyl substitution at the third carbon |

| 3-Ethynylpiperidine hydrochloride | 959918-19-5 | 0.56 | Contains a piperidine ring |

This comparison highlights the unique structural features of pent-4-yn-1-amino hydrochloride that may contribute to its distinct biological activity.

Q & A

Q. How can researchers ensure compliance with ethical standards when publishing data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.